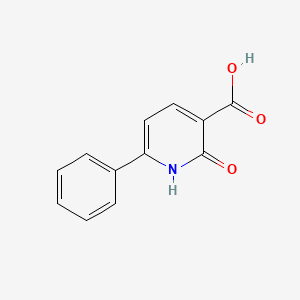

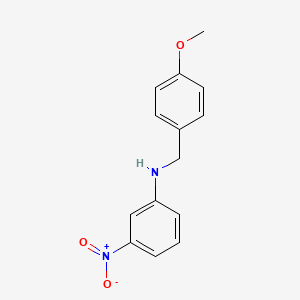

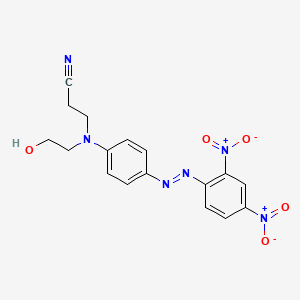

![molecular formula C14H8N2 B1598068 [1,1'-Biphenyl]-3,3'-dicarbonitril CAS No. 36852-02-5](/img/structure/B1598068.png)

[1,1'-Biphenyl]-3,3'-dicarbonitril

Übersicht

Beschreibung

[1,1’-Biphenyl]-3,3’-dicarbonitrile is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a nitrile group at the 3-position

Wissenschaftliche Forschungsanwendungen

Aggregation-induzierte Emission (AIE)

3,3’-Dicyanobiphenyl: hat potenzielle Anwendungen im Bereich der Aggregation-induzierten Emission (AIE). AIE ist ein Phänomen, bei dem nicht-lumineszierende Moleküle in Lösungen bei Aggregatbildung aufgrund der Einschränkung intramolekularer Bewegungen eine helle Emission zeigen. Diese Eigenschaft ist besonders nützlich für die Entwicklung neuer lumineszierender Materialien, die die bei herkömmlichen Fluorophoren übliche aggregationsbedingte Fluoreszenzlöschung vermeiden .

Organische Elektronik

In der organischen Elektronik können 3,3’-Dicyanobiphenyl-Derivate verwendet werden, um organische Leuchtdioden (OLEDs) mit hoher Stromeffizienz und hervorragender externer Quanteneffizienz zu erzeugen. Die Fähigkeit der Verbindung, Aggregate mit erhöhter Helligkeit zu bilden, macht sie zu einem Kandidaten für die Verbesserung der OLED-Leistung .

Biomedizinische Forschung

Die einzigartigen photophysikalischen Eigenschaften von 3,3’-Dicyanobiphenyl machen es für biomedizinische Anwendungen geeignet, wie z. B. die Entwicklung molekularer Sonden für die Krankheitsdiagnose, Zellverfolgung und bildgestützte Chirurgie. Seine Rolle bei AIE kann genutzt werden, um Sonden zu entwickeln, die als Reaktion auf bestimmte biologische Prozesse leuchten .

Überwachung physikalischer Prozesse

3,3’-Dicyanobiphenyl: kann verwendet werden, um physikalische Prozesse wie Glasübergang, Polymerisation und Selbstassemblierung zu überwachen. Die AIE-Eigenschaft ermöglicht die Visualisierung dieser Prozesse, was wertvoll ist, um das Materialverhalten zu verstehen und neue Materialien zu entwickeln .

Antimikrobielle Mittel

Derivate von 3,3’-Dicyanobiphenyl haben sich als potenzielle antimikrobielle Mittel gezeigt. Die Forschung zeigt, dass bestimmte Biphenyl-Derivate hemmende Aktivitäten gegen gramnegative Bakterien aufweisen, was auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika hindeutet .

Chemische Synthese

Die Verbindung kann als Vorläufer bei der Synthese komplexer organischer Moleküle dienen. Ihre Cyanogruppen können verschiedene chemische Reaktionen eingehen, was sie zu einem vielseitigen Baustein für die Synthese von Naturprodukten und anderen wertvollen Verbindungen macht .

Nanomaterialien-Engineering

Aufgrund seiner strukturellen Eigenschaften kann 3,3’-Dicyanobiphenyl beim Engineering von Nanomaterialien verwendet werden. Es kann zur Gestaltung von Nanostrukturen mit spezifischen physikalisch-chemischen Eigenschaften für gezielte Anwendungen in der Nanomedizin und anderen nanotechnologischen Bereichen beitragen .

Umweltwissenschaften

Obwohl es nicht direkt mit 3,3’-Dicyanobiphenyl zusammenhängt, wurden Biphenylverbindungen auf ihre Umweltauswirkungen und Anwendungen untersucht. Das Verständnis des Verhaltens und der Anwendungen ähnlicher Verbindungen kann Einblicke in die potenziellen Umweltanwendungen oder -implikationen von 3,3’-Dicyanobiphenyl liefern .

Wirkmechanismus

Target of Action

It has been found to interact with silver (i) salts, forming different coordination compounds .

Mode of Action

3,3’-Dicyanobiphenyl, when reacted with silver (I) salts, gives rise to different coordination compounds. The crystal structures of these compounds have 1:1 ligand:cation ratios . This suggests that 3,3’-Dicyanobiphenyl interacts with its targets, leading to changes in their coordination environments .

Result of Action

Its ability to form different coordination compounds when reacted with silver (i) salts suggests that it may induce structural changes in its targets .

Biochemische Analyse

Biochemical Properties

[1,1’-Biphenyl]-3,3’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-3,3’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity and alterations in metabolic pathways .

Cellular Effects

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, [1,1’-Biphenyl]-3,3’-dicarbonitrile can induce oxidative stress, resulting in cellular damage and apoptosis. The compound’s impact on cell function is also evident in its ability to disrupt mitochondrial function, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of [1,1’-Biphenyl]-3,3’-dicarbonitrile involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, [1,1’-Biphenyl]-3,3’-dicarbonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, [1,1’-Biphenyl]-3,3’-dicarbonitrile can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. High doses of [1,1’-Biphenyl]-3,3’-dicarbonitrile can lead to adverse effects such as liver and kidney damage, as well as disruptions in the endocrine system. These findings highlight the importance of dose-dependent studies in understanding the compound’s safety profile .

Metabolic Pathways

[1,1’-Biphenyl]-3,3’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction of [1,1’-Biphenyl]-3,3’-dicarbonitrile with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-3,3’-dicarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-3,3’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3,3’-dicarbonitrile is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of [1,1’-Biphenyl]-3,3’-dicarbonitrile in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbonitrile typically involves the reaction of 3-bromobenzonitrile with a suitable biphenyl precursor under conditions that facilitate the formation of the biphenyl linkage. Common methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between 3-bromobenzonitrile and a boronic acid derivative of biphenyl is a widely used method.

Ullmann Coupling: This copper-catalyzed reaction involves the coupling of 3-bromobenzonitrile with a biphenyl derivative under high-temperature conditions.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbonitrile often employs scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Types of Reactions:

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated biphenyl derivatives.

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and liquid crystals for electronic applications.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to biologically active biphenyl compounds.

Biological Studies: Used as a probe in studies of enzyme interactions and metabolic pathways.

Industry:

Vergleich Mit ähnlichen Verbindungen

Biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

[1,1’-Biphenyl]-4,4’-dicarbonitrile: Similar structure but with nitrile groups at the 4-position, leading to different reactivity and applications.

Uniqueness:

Eigenschaften

IUPAC Name |

3-(3-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJNOUAWHQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362679 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36852-02-5 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

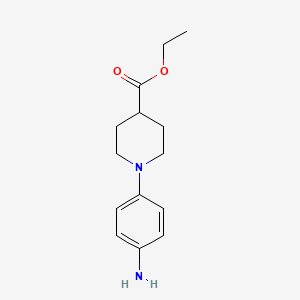

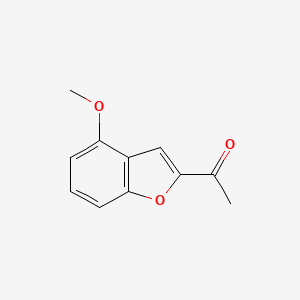

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)